1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone
Brand Name: Vulcanchem
CAS No.: 897482-76-7
VCID: VC6152112
InChI: InChI=1S/C19H17F2N3OS2/c20-13-10-15(21)18-16(11-13)27-19(22-18)24-8-6-23(7-9-24)17(25)12-26-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2
SMILES: C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4
Molecular Formula: C19H17F2N3OS2
Molecular Weight: 405.48

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone

CAS No.: 897482-76-7

Cat. No.: VC6152112

Molecular Formula: C19H17F2N3OS2

Molecular Weight: 405.48

* For research use only. Not for human or veterinary use.

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone - 897482-76-7

Specification

CAS No. 897482-76-7
Molecular Formula C19H17F2N3OS2
Molecular Weight 405.48
IUPAC Name 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone
Standard InChI InChI=1S/C19H17F2N3OS2/c20-13-10-15(21)18-16(11-13)27-19(22-18)24-8-6-23(7-9-24)17(25)12-26-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2
Standard InChI Key SDJZXLIJHBFGQE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • A piperazine ring serving as a flexible nitrogen-containing scaffold.

  • A 4,6-difluorobenzo[d]thiazole group, contributing electron-withdrawing characteristics and planar aromaticity.

  • A phenylthioethanone side chain, introducing hydrophobic and sulfur-based reactivity.

The IUPAC name delineates these components systematically:

  • Piperazin-1-yl: Positions the piperazine ring at the first nitrogen.

  • 4,6-Difluorobenzo[d]thiazol-2-yl: Specifies fluorine substitutions at the 4 and 6 positions of the benzothiazole ring.

  • Phenylthioethanone: Indicates a thioether-linked phenyl group attached to an acetyl moiety.

Table 1: Comparative Molecular Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC21H19F2N3OS2*~437.52*Phenylthio
Methylsulfonyl AnalogC20H19F2N3O3S2451.514-Methylsulfonylphenyl
Methoxyphenylthio AnalogC20H19F2N3O2S2435.514-Methoxyphenylthio

*Estimated based on structural analogs.

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone likely follows multi-step protocols common to piperazine-linked heterocycles. A plausible retrosynthetic disconnection involves:

  • Piperazine Functionalization: Introducing the difluorobenzo[d]thiazole moiety via nucleophilic aromatic substitution or coupling reactions.

  • Ethanone Side Chain Installation: Attaching the phenylthio group through thioether formation, potentially using a Michael addition or nucleophilic displacement.

Stepwise Synthesis

  • Formation of 4,6-Difluorobenzo[d]thiazole:

    • Fluorination of benzo[d]thiazole precursors using agents like Selectfluor®.

    • Cyclocondensation of 2-aminothiophenol derivatives with fluorinated benzaldehydes.

  • Piperazine Coupling:

    • Reaction of the thiazole intermediate with piperazine under basic conditions (e.g., K2CO3 in DMF).

  • Thioether Formation:

    • Treatment of 2-chloroethanone with thiophenol in the presence of a base (e.g., triethylamine).

  • Final Assembly:

    • Coupling the piperazine-thiazole intermediate with the phenylthioethanone moiety via amide or ketone linkages.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Thiazole SynthesisSelectfluor®, DCM, 0–25°CSlow addition of fluorinating agent
Piperazine CouplingPiperazine, K2CO3, DMF, 80°CExcess piperazine (2.5 equiv)
Thioether FormationThiophenol, Et3N, CH3CN, refluxAnhydrous conditions to prevent hydrolysis

Biological Activities and Mechanistic Insights

Anticancer Activity

Difluorobenzo[d]thiazole derivatives have shown promise as kinase inhibitors:

  • In vitro studies on analogous compounds revealed IC50 values of 0.2–1.5 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • Mechanistically, these compounds may intercalate DNA or inhibit topoisomerase II, though further validation is required.

Neuropharmacological Applications

Piperazine-containing molecules often target neurotransmitter receptors:

  • Structural analogs have displayed affinity for 5-HT1A receptors (Ki = 12 nM), suggesting potential antidepressant or anxiolytic applications.

  • The fluorine atoms may enhance blood-brain barrier penetration, a critical factor for central nervous system drugs.

Research Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity Issues: Fluorination at the 4 and 6 positions of benzothiazole requires precise control to avoid byproducts.

  • Thioether Stability: The phenylthio group is prone to oxidation, necessitating inert atmosphere handling.

Pharmacological Optimization

  • SAR Studies: Systematic modification of the phenylthio group (e.g., para-substituents) could optimize potency and pharmacokinetics.

  • In Vivo Testing: Preliminary toxicity and bioavailability studies are needed to assess therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator